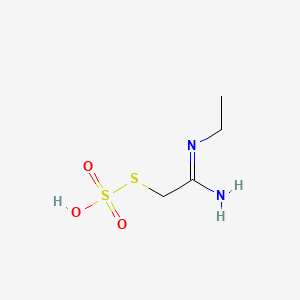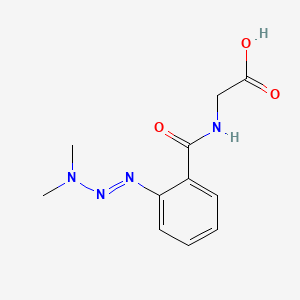![molecular formula C15H15NO3 B15195451 6,6-Dimethyl-3-phenyl-5,7-dihydrocyclopenta[e][1,3]oxazine-2,4-dione CAS No. 60532-68-5](/img/structure/B15195451.png)
6,6-Dimethyl-3-phenyl-5,7-dihydrocyclopenta[e][1,3]oxazine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 288373, also known as 2-amino-6-methylbenzothiazole, is a chemical compound with the molecular formula C8H8N2S. It is a heterocyclic aromatic organic compound that contains both nitrogen and sulfur atoms in its structure. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-methylbenzothiazole typically involves the reaction of o-toluidine with carbon disulfide and sulfur in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate dithiocarbamate, which then cyclizes to form the benzothiazole ring. The reaction conditions generally include heating the reaction mixture to a temperature of around 150-200°C.
Industrial Production Methods
In industrial settings, the production of 2-amino-6-methylbenzothiazole can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production also includes purification steps such as recrystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-6-methylbenzothiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted benzothiazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzothiazoles with various functional groups.
Applications De Recherche Scientifique
2-amino-6-methylbenzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-amino-6-methylbenzothiazole involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of metabolic pathways and cellular processes, resulting in antimicrobial or anticancer effects. The compound’s ability to interact with DNA and proteins also contributes to its biological activity.
Comparaison Avec Des Composés Similaires
2-amino-6-methylbenzothiazole can be compared with other similar compounds such as:
- 2-amino-6-ethoxybenzothiazole
- 2-amino-6-chlorobenzothiazole
- 2-amino-6-nitrobenzothiazole
Uniqueness
The uniqueness of 2-amino-6-methylbenzothiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6-position of the benzothiazole ring influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
60532-68-5 |
|---|---|
Formule moléculaire |
C15H15NO3 |
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
6,6-dimethyl-3-phenyl-5,7-dihydrocyclopenta[e][1,3]oxazine-2,4-dione |
InChI |
InChI=1S/C15H15NO3/c1-15(2)8-11-12(9-15)19-14(18)16(13(11)17)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
Clé InChI |
LIWJXTCNWJMVDQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C1)OC(=O)N(C2=O)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


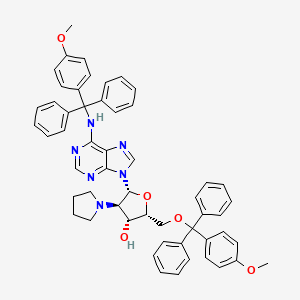
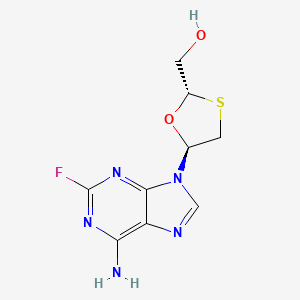

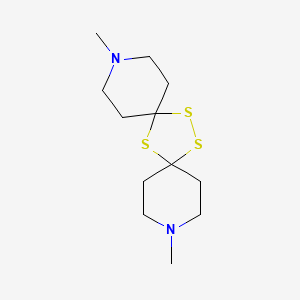
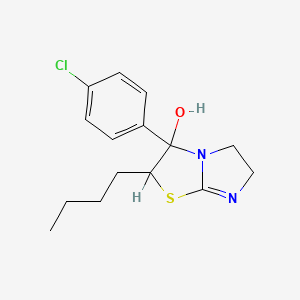
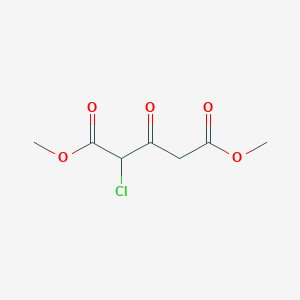
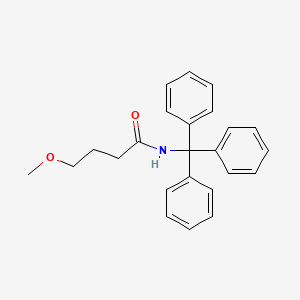
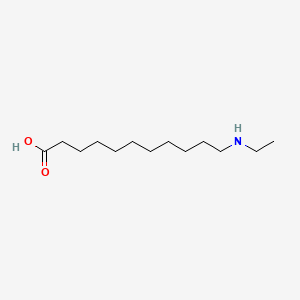
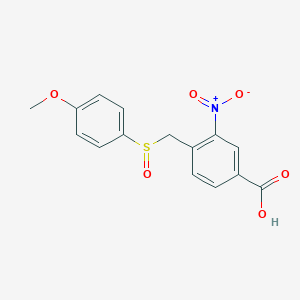
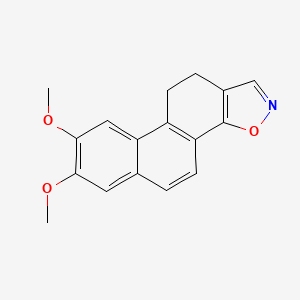
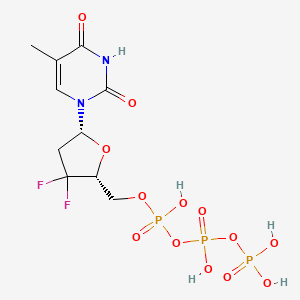
![2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide](/img/structure/B15195423.png)
